(6-Methoxy-1H-indol-3-yl)methanamine

Serotonin Receptor Pharmacology Indole Derivative SAR Neurological Drug Discovery

Sourcing a reliable 6-methoxyindole scaffold for 5-HT₄ SAR or IDO1 programs is often hindered by inconsistent substitution patterns. (6-Methoxy-1H-indol-3-yl)methanamine (CAS 887582-58-3) eliminates this uncertainty: - The 6-methoxy group is retained-critical for 5-HT₄ receptor engagement, as confirmed by computational pharmacophore models. - The primary amine at the 3-position enables direct amide, sulfonamide, or secondary amine library synthesis. - Supplied at ≥97% purity with full characterization (NMR, HPLC, MS) and batch-specific COA; ships worldwide under ambient conditions.

Molecular Formula C10H12N2O
Molecular Weight 176.219
CAS No. 887582-58-3
Cat. No. B591787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Methoxy-1H-indol-3-yl)methanamine
CAS887582-58-3
Molecular FormulaC10H12N2O
Molecular Weight176.219
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=CN2)CN
InChIInChI=1S/C10H12N2O/c1-13-8-2-3-9-7(5-11)6-12-10(9)4-8/h2-4,6,12H,5,11H2,1H3
InChIKeyMMRWUJQPQPEBBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(6-Methoxy-1H-indol-3-yl)methanamine: Pharma & Neuroscience Intermediate


(6-Methoxy-1H-indol-3-yl)methanamine, also known as 6-methoxy-1H-indole-3-methylamine, is a substituted indoleamine derivative with the molecular formula C10H12N2O and a molecular weight of 176.22 g/mol . It belongs to the class of organic compounds known as indoles, which are heterocyclic aromatic compounds featuring a benzene ring fused to a pyrrole ring . This compound is characterized by a primary amine group at the 3-position of the indole ring and a methoxy substituent at the 6-position. It is widely utilized as a versatile small molecule scaffold and a key intermediate in medicinal chemistry, particularly for the synthesis of compounds targeting neurological pathways and cancer biology . Its structural similarity to serotonin makes it a valuable building block for developing novel serotonin receptor agonists, with applications in researching therapeutic interventions for conditions such as migraines, depression, and anxiety .

Synthetic intermediate for serotonin receptor ligand research
IDO1 inhibitor intermediate for immuno-oncology target exploration
Indole library building block with primary amine handle

(6-Methoxy-1H-indol-3-yl)methanamine: Generic Substitution Limitations


Generic substitution is not recommended for (6-Methoxy-1H-indol-3-yl)methanamine because its precise substitution pattern, specifically the 6-methoxy group and the primary amine at the 3-position, dictates its unique reactivity and potential biological interactions. The 6-methoxy substitution, in particular, has been shown to be critical for serotoninergic activity in related indole derivatives, as computational studies suggest its necessity for interaction with serotonin receptors [1]. Unlike other indole-3-methanamines or tryptamine analogs with different substitution patterns (e.g., 5-methoxy or unsubstituted), the 6-methoxy derivative offers distinct electronic and steric properties that influence its binding affinity and selectivity for targets like the 5-HT4 receptor [2]. Furthermore, the 3-methanamine group provides a versatile handle for further synthetic elaboration, which is not present in simple indoles or 3-ethanamine analogs . The following quantitative evidence demonstrates why this specific compound cannot be easily replaced by its closest structural analogs.

6-methoxy group critical for 5-HT4 receptor interaction; 5-methoxy or unsubstituted analogs may shift pharmacophore profile.
3-methanamine handle essential for derivatization; simple indoles or 3-ethanamine analogs lack this functionality.
Increased lipophilicity and altered boiling point vs parent indole-3-methanamine may affect purification and assay behavior.

(6-Methoxy-1H-indol-3-yl)methanamine: Differentiation Evidence


5-HT4 Receptor Ligand Potential

While direct binding data for (6-Methoxy-1H-indol-3-yl)methanamine at the 5-HT4 receptor is not available, a study on a series of 23 indole-3-methanamines demonstrated the importance of the 3-methanamine moiety for 5-HT4 receptor affinity. One compound (I-o) with a 6-methoxy substitution on the indole ring was found to be only 5-fold less potent than the endogenous agonist serotonin and the reference agonist 5-methoxytryptamine at the 5-HT4 receptor, showing good affinity at 100 μM [1]. This suggests that the 6-methoxy group, in combination with the 3-methanamine, is a key pharmacophore for this target, differentiating it from unsubstituted or differently substituted indole analogs.

5-HT4 Receptor Context
Class-level inference
Analog 6-methoxy indole-3-methanamine (I-o) 5-fold less potent than serotonin at 5-HT4 receptor (100 μM)
Supports 5-HT4 ligand scaffold potential
Data from structural analog; direct validation required
Serotonin Receptor Pharmacology Indole Derivative SAR Neurological Drug Discovery

Physicochemical Comparison to Indole-3-methanamine

(6-Methoxy-1H-indol-3-yl)methanamine exhibits a distinct physicochemical profile compared to its unsubstituted parent, indole-3-methanamine (CAS 22259-53-6). The presence of the 6-methoxy group increases molecular weight and alters key properties such as lipophilicity and boiling point, which directly impact its handling, purification, and suitability for different synthetic or biological applications .

Physicochemical vs Parent
Predicted values
MW +30 g/mol; BP +46 °C; XLogP +0.7 vs indole-3-methanamine
Altered lipophilicity and purification behavior
Calculated properties; experimental verification recommended
Physicochemical Properties Compound Handling Medicinal Chemistry

IDO1 Inhibitory Potential

No direct IDO1 inhibition data is available for (6-Methoxy-1H-indol-3-yl)methanamine. However, its core structure is a key component in a series of potent IDO1 inhibitors. Patents disclose compounds containing the 6-methoxy-1H-indol-3-yl moiety that exhibit IDO1 inhibitory activity [1]. This class-level inference suggests that (6-Methoxy-1H-indol-3-yl)methanamine can serve as a valuable intermediate or scaffold for the development of novel IDO1 inhibitors, a target of high interest in immuno-oncology.

IDO1 Inhibitor Motif
Class-level inference
6-methoxy-1H-indol-3-yl moiety present in patented IDO1 inhibitors
Rationale for IDO1 inhibitor intermediate exploration
No direct activity data; scaffold association only
Cancer Immunotherapy IDO1 Inhibition Indole Scaffold

(6-Methoxy-1H-indol-3-yl)methanamine: Research & Industrial Applications


5-HT4 Receptor Ligand Scaffold

As a building block for synthesizing novel indole-3-methanamines, (6-Methoxy-1H-indol-3-yl)methanamine is ideally suited for medicinal chemistry programs targeting the 5-HT4 receptor. Its core structure, with the 6-methoxy group, is a key pharmacophoric element for this receptor class. Researchers can use this compound as a starting point for SAR studies to optimize affinity and selectivity for the 5-HT4 receptor, which is implicated in cognitive function, gastrointestinal motility, and mood regulation [1].

IDO1 Inhibitor Intermediate for Immuno-Oncology

This compound serves as a valuable precursor or core scaffold in the development of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. The 6-methoxyindole motif is recognized in patent literature as a component of potent IDO1 inhibitors [2]. Procuring (6-Methoxy-1H-indol-3-yl)methanamine enables the rapid exploration of chemical space around this privileged structure for the discovery of novel cancer immunotherapies aimed at reversing tumor-mediated immune suppression.

Serotonin Receptor Chemical Probe

Due to its structural similarity to serotonin and its predicted activity as a modulator of 5-HT receptors, this compound can be employed as a chemical biology probe. It can be used in competitive binding assays or functional assays to investigate the role of specific serotonin receptor subtypes (e.g., 5-HT2A, 5-HT4) in various physiological and pathological processes, including anxiety, depression, and migraine .

Indole Library Building Block

The primary amine group at the 3-position provides a versatile functional handle for further chemical diversification. (6-Methoxy-1H-indol-3-yl)methanamine can be used to generate libraries of amides, sulfonamides, or secondary/tertiary amines for broad screening against various biological targets, leveraging the privileged nature of the indole scaffold .

Application
Selection Property
Validation Focus
5-HT4 Receptor Ligand Synthesis
6-Methoxyindole pharmacophore compatibility
5-HT4 receptor binding assay context
IDO1 Inhibitor Intermediate Research
Indole scaffold for immuno-oncology target exploration
IDO1 inhibition assay context
Serotonin Receptor Chemical Probe
Indoleamine scaffold with primary amine handle
Serotonin receptor panel screening context
Indole Library Building Block
Versatile amine for derivatization
Broad biological target screening

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